molecular formula C20H20N4O3S B15110469 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B15110469
M. Wt: 396.5 g/mol
InChI Key: HDEORQQKVLYKBB-FZAQZHIUSA-N
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Description

2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound that features a thiazolidine ring, an imidazole moiety, and a phenylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine-2,4-dione derivative with a phenylpropylidene compound under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the thiazolidine ring can interact with various biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide apart is the combination of the thiazolidine and imidazole moieties, which provides a unique set of chemical and biological properties. This dual functionality can be leveraged in various applications, making it a versatile compound for research and development .

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C20H20N4O3S/c25-18(22-10-5-12-23-13-11-21-15-23)14-24-19(26)17(28-20(24)27)9-4-8-16-6-2-1-3-7-16/h1-4,6-9,11,13,15H,5,10,12,14H2,(H,22,25)/b8-4+,17-9-

InChI Key

HDEORQQKVLYKBB-FZAQZHIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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